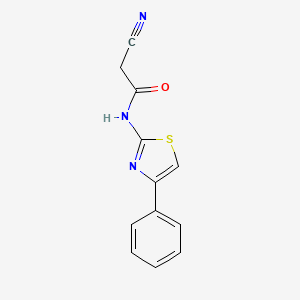

2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound that serves as a key precursor for the synthesis of various heterocyclic derivatives. These derivatives are characterized by the presence of different rings such as thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin. The compound's structure allows for a range of chemical reactions, making it a versatile starting material for the creation of compounds with potential biological activities, including antitumor properties.

Synthesis Analysis

The synthesis of heterocyclic compounds derived from 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves a series of reactions starting from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene or similar compounds. The reaction with ethyl cyanoacetate yields the acetamide, which then undergoes further transformations to produce a diverse set of heterocyclic derivatives. The synthetic pathways are characterized by regioselective attacks and cyclization, with the cyanoacetamido moiety playing a crucial role in the reaction mechanisms. The synthetic procedures are typically one-pot reactions under mild conditions, which is advantageous for yield production and further transformations .

Molecular Structure Analysis

The molecular structure of 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide and its derivatives can be confirmed through various analytical techniques. For instance, single crystal X-ray studies have been used to confirm the structure of related thiazolidinone derivatives, providing a solid foundation for understanding the stereochemistry and molecular conformation of these compounds .

Chemical Reactions Analysis

The chemical reactivity of 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is influenced by the presence of functional groups that can participate in different reaction pathways. These include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions. The diversity of these reactions leads to the formation of a wide array of heterocyclic compounds with varying biological activities .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide are not detailed in the provided papers, the properties of its derivatives can be inferred. The compounds exhibit high inhibitory effects against various human cancer cell lines, indicating their potential as antitumor agents. Additionally, some derivatives have been modified to produce nonionic surface active agents, suggesting that these compounds can also have applications in the field of antimicrobial and surface activity .

Wissenschaftliche Forschungsanwendungen

-

Synthesis of Biologically Active Compounds

- Field : Organic Chemistry

- Application : Cyanoacetamide derivatives are used in the synthesis of biologically active compounds .

- Method : The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

- Results : The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

-

Synthesis of 5-Aminopyrazoles

- Field : Medicinal Chemistry

- Application : 5-Aminopyrazoles, which can be synthesized from cyanoacetamides, have been extensively investigated due to their biological and medicinal properties .

- Method : Various synthetic methods have been developed for these compounds, particularly those that involve the reactions of β-ketonitriles, malononitrile, alkylidenemalononitriles and their derivatives with hydrazines .

- Results : These compounds have been used in the pharmaceutical and agrochemical industries .

-

Antimicrobial and Anticancer Activity

- Field : Pharmacology

- Application : Some synthesized compounds have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Superconductors and Optoelectronics

- Field : Material Science

- Application : Cyanoacetamides find increasing application as superconductors and in optoelectronics .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Synthesis of 1,3-Diazoles

- Field : Medicinal Chemistry

- Application : The 1,3-diazole and its containing compounds show a lot of therapeutic activities such as analgesics, antifungal, antihypertensive, antiobesity, antitumor, antiviral, anthelmintic, antitubercular, antiulcer, antihistaminic, anti-inflammatory, antidepressant, antidiabetic, anticonvulsant, antiallergic, antirheumatic, antiasthmatic, alpha-blockers, antiprotozoal, antiaging, anticoagulant, antimalarial, and antiamoebic activity .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Anti-Inflammatory, Antimicrobial, Anticonvulsant and Anticancer Agents

- Field : Pharmacology

- Application : 1,3,4-thiadiazoles, which can be synthesized from cyanoacetamides, were reported as highly anti-inflammatory, antimicrobial, anticonvulsant, and anticancer agents .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Cyanoacetylation of Amines

- Field : Organic Chemistry

- Application : Cyanoacetylation of amines is a process that has seen recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds .

- Method : The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

- Results : The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

-

Therapeutic Importance of Synthetic Thiophene

- Field : Medicinal Chemistry

- Application : Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Superconductors and Optoelectronics

- Field : Material Science

- Application : Cyanoacetamides find increasing application as superconductors and in optoelectronics .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Eigenschaften

IUPAC Name |

2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3OS/c13-7-6-11(16)15-12-14-10(8-17-12)9-4-2-1-3-5-9/h1-5,8H,6H2,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFLHMNQIQMLKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403361 |

Source

|

| Record name | 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

CAS RN |

31557-89-8 |

Source

|

| Record name | 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-iodophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B1308621.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-furoate](/img/structure/B1308635.png)